molecular formula C17H21N3O4 B2462135 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-65-8

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2462135
CAS No.: 2034432-65-8
M. Wt: 331.372
InChI Key: RNWGNUDEJJEXRQ-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of azetidinones and imidazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an azetidinone ring fused with an imidazolidinedione moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with azetidin-3-ylamine to form the azetidinone derivative. Finally, the azetidinone derivative is cyclized with imidazolidine-2,4-dione under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual azetidinone and imidazolidinedione structure allows for diverse reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11(2)12-3-5-14(6-4-12)24-10-16(22)19-8-13(9-19)20-15(21)7-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGNUDEJJEXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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